molecular formula C18H27N3O3 B2479364 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide CAS No. 2202463-86-1

4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2479364
CAS No.: 2202463-86-1
M. Wt: 333.432
InChI Key: JXCRSHQNCFHTPM-UHFFFAOYSA-N
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Description

4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound. This piperidine derivative contains both a pyridine and a tetrahydrofuran moiety, making it an interesting molecule for various applications, particularly in medicinal chemistry and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, including:

  • Initial formation of the pyridine ether: : Reacting 3-methyl-2-pyridinol with an appropriate halomethyl piperidine derivative under basic conditions to form the pyridine ether linkage.

  • Piperidine carboxamide formation: : This step may involve reacting the intermediate with oxolan-2-ylmethylamine and forming the carboxamide under mild heating and in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial synthesis methods would likely emphasize efficiency and scalability. This includes optimizing solvent use, reaction conditions like temperature and pressure, and utilizing continuous flow chemistry for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions particularly at the methyl group of the pyridine ring.

  • Reduction: : The carboxamide moiety may participate in reduction reactions.

  • Substitution: : The compound could undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

  • Oxidizing agents: : Like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).

  • Reducing agents: : Such as LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).

  • Substitution conditions: : Involving bases or acids to facilitate nucleophilic attack.

Major Products

The products will depend on the specific conditions and reagents used. Oxidative products could include hydroxylated derivatives, while reduction might yield amines from the carboxamide.

Scientific Research Applications

This compound has numerous applications across various fields:

  • Chemistry: : It's used as a building block for more complex molecules in organic synthesis.

  • Biology: : As a ligand in receptor studies, it helps in the investigation of receptor-ligand interactions.

  • Medicine: : Potential as a pharmaceutical agent, especially in drug discovery for its bioactive properties.

  • Industry: : Usage in material sciences for creating polymers and other functional materials.

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets:

  • Molecular Targets: : Potentially targets receptors or enzymes with an affinity for its structure.

  • Pathways Involved: : Could modulate biochemical pathways involving signal transduction or metabolic processes.

Comparison with Similar Compounds

Compared to other piperidine derivatives:

  • Uniqueness: : The combination of pyridine, tetrahydrofuran, and piperidine moieties in a single structure is distinctive.

  • Similar Compounds: : Include piperidine carboxamides and pyridine ethers like 2-chloropyridine-3-carboxamide and N-(oxolan-2-ylmethyl)pyridine-3-carboxamide.

4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide stands out due to its multifaceted applications and distinctive chemical features, making it a valuable compound in scientific research

Properties

IUPAC Name

4-[(3-methylpyridin-2-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14-4-2-8-19-17(14)24-13-15-6-9-21(10-7-15)18(22)20-12-16-5-3-11-23-16/h2,4,8,15-16H,3,5-7,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCRSHQNCFHTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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